molecular formula C14H20N2O2 B12446829 1-(3-Amino-phenyl)-piperidine-3-carboxylic acid ethyl ester CAS No. 889947-80-2

1-(3-Amino-phenyl)-piperidine-3-carboxylic acid ethyl ester

Cat. No.: B12446829
CAS No.: 889947-80-2
M. Wt: 248.32 g/mol
InChI Key: QUEDYSWENMZWIY-UHFFFAOYSA-N
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Description

1-(3-Amino-phenyl)-piperidine-3-carboxylic acid ethyl ester is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with an amino group on the phenyl ring and an ethyl ester group on the carboxylic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-phenyl)-piperidine-3-carboxylic acid ethyl ester typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: Starting from a suitable precursor, such as a substituted benzene, the piperidine ring is constructed through cyclization reactions.

    Introduction of the Amino Group: The amino group is introduced via nitration followed by reduction or through direct amination reactions.

    Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and advanced catalytic systems to enhance yield and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-phenyl)-piperidine-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-(3-Amino-phenyl)-piperidine-3-carboxylic acid ethyl ester finds applications in various scientific fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Amino-phenyl)-piperidine-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological receptors, while the ester group may undergo hydrolysis to release the active carboxylic acid. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

  • 1-(4-Amino-phenyl)-piperidine-3-carboxylic acid ethyl ester
  • 1-(3-Amino-phenyl)-piperidine-4-carboxylic acid ethyl ester
  • 1-(3-Amino-phenyl)-piperidine-3-carboxylic acid methyl ester

Comparison: 1-(3-Amino-phenyl)-piperidine-3-carboxylic acid ethyl ester is unique due to the specific positioning of the amino group and the ethyl ester. This configuration can influence its reactivity and interactions with biological targets, making it distinct from its analogs. The presence of the ethyl ester group, as opposed to a methyl ester, can also affect its solubility and pharmacokinetic properties.

Properties

CAS No.

889947-80-2

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

ethyl 1-(3-aminophenyl)piperidine-3-carboxylate

InChI

InChI=1S/C14H20N2O2/c1-2-18-14(17)11-5-4-8-16(10-11)13-7-3-6-12(15)9-13/h3,6-7,9,11H,2,4-5,8,10,15H2,1H3

InChI Key

QUEDYSWENMZWIY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2=CC=CC(=C2)N

Origin of Product

United States

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